

The Elucidation of 1-Dehydroxy-23-deoxojessic Acid: A Methodological Overview

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Compound of Interest

Compound Name: 1-Dehydroxy-23-deoxojessic acid

Cat. No.: B15596426

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Abstract: This technical guide outlines the theoretical framework and experimental approaches required for the structural elucidation of the natural product "**1-Dehydroxy-23-deoxojessic acid**." Despite a comprehensive search of scientific databases and chemical catalogs, detailed experimental data regarding the isolation, spectroscopic analysis, and biological activity of this specific compound are not publicly available. Therefore, this document serves as a methodological template, presenting the standard workflows, data presentation formats, and analytical techniques that researchers and drug development professionals would employ for the characterization of a novel chemical entity.

Introduction

1-Dehydroxy-23-deoxojessic acid is a triterpenoid compound with the molecular formula $C_{31}H_{50}O_3$ and a molecular weight of approximately 470.7 g/mol ^{[1][2]} Its registered CAS number is 149252-87-9 ^{[2][3]} While commercially available from some suppliers, the primary scientific literature detailing its isolation and complete structural characterization, including stereochemistry, remains elusive. The elucidation of such a natural product would typically involve a series of steps beginning with its isolation from a biological source, followed by a comprehensive analysis using various spectroscopic techniques to determine its planar structure and relative and absolute stereochemistry.

Physicochemical Properties (Illustrative)

A crucial first step in characterizing a purified compound is to determine its fundamental physicochemical properties. These data provide initial clues about the compound's identity and

purity.

Property	Value (Hypothetical)
Molecular Formula	C31H50O3
Molecular Weight	470.7 g/mol
Appearance	White amorphous powder
Melting Point	210-215 °C
Optical Rotation [α] _D	+45.0° (c 0.1, CHCl ₃)
UV (MeOH) λ_{max} (log ϵ)	205 (3.8) nm

Spectroscopic Data for Structure Elucidation (Illustrative)

The core of structure elucidation lies in the interpretation of spectroscopic data. High-resolution mass spectrometry provides the exact molecular formula, while a combination of 1D and 2D NMR experiments reveals the carbon skeleton and the connectivity of protons and carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is fundamental for determining the elemental composition of a molecule with high accuracy.

Ionization Mode	m/z [M+H] ⁺ (Calculated)	m/z [M+H] ⁺ (Found)	Elemental Composition
ESI-TOF	471.3838	471.3841	C31H51O3

¹H NMR Spectroscopic Data (Illustrative)

Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Position	δH (ppm)	Multiplicity	J (Hz)
3	3.20	dd	11.5, 4.5
12	5.25	t	3.5
...

¹³C NMR Spectroscopic Data (Illustrative)

Carbon NMR reveals the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃, C=O, C=C).

Position	δC (ppm)	Type
1	38.5	CH ₂
2	27.2	CH ₂
3	79.0	CH
...
176	180.5	C

Experimental Protocols (Generalized)

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections describe standard methodologies for natural product elucidation.

Isolation and Purification

The isolation of a pure compound from a natural source is a multi-step process that typically involves:

- **Extraction:** The source material (e.g., plant leaves, microbial culture) is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

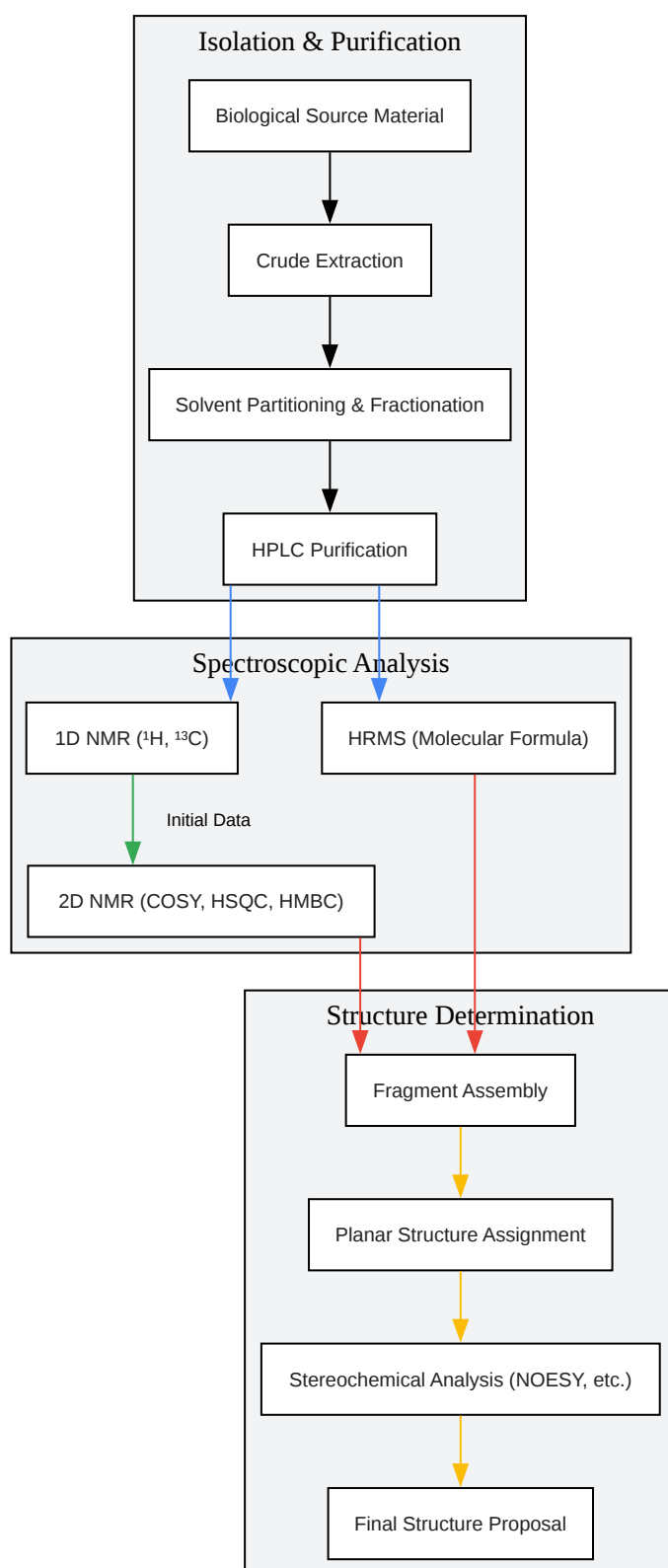
- **Fractionation:** The crude extract is subjected to preliminary separation using techniques like liquid-liquid partitioning or column chromatography on a stationary phase such as silica gel or Sephadex LH-20.
- **Purification:** The fractions of interest are further purified using high-performance liquid chromatography (HPLC), often with different column chemistries and solvent systems, until the compound is isolated in a pure form, as confirmed by analytical HPLC and spectroscopic methods.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). The purified sample (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal or tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).
- **Mass Spectrometry:** High-resolution mass spectra would be obtained on an ESI-TOF or Orbitrap mass spectrometer to determine the accurate mass and molecular formula. The fragmentation pattern observed in MS/MS experiments can provide valuable structural information about different parts of the molecule.
- **Other Spectroscopic Methods:** UV-Vis spectroscopy can indicate the presence of chromophores. Infrared (IR) spectroscopy can identify functional groups such as hydroxyls (-OH) and carbonyls (C=O).

Structure Elucidation Workflow

The process of determining a chemical structure is a logical puzzle where different pieces of spectroscopic data are assembled to build a complete picture of the molecule.

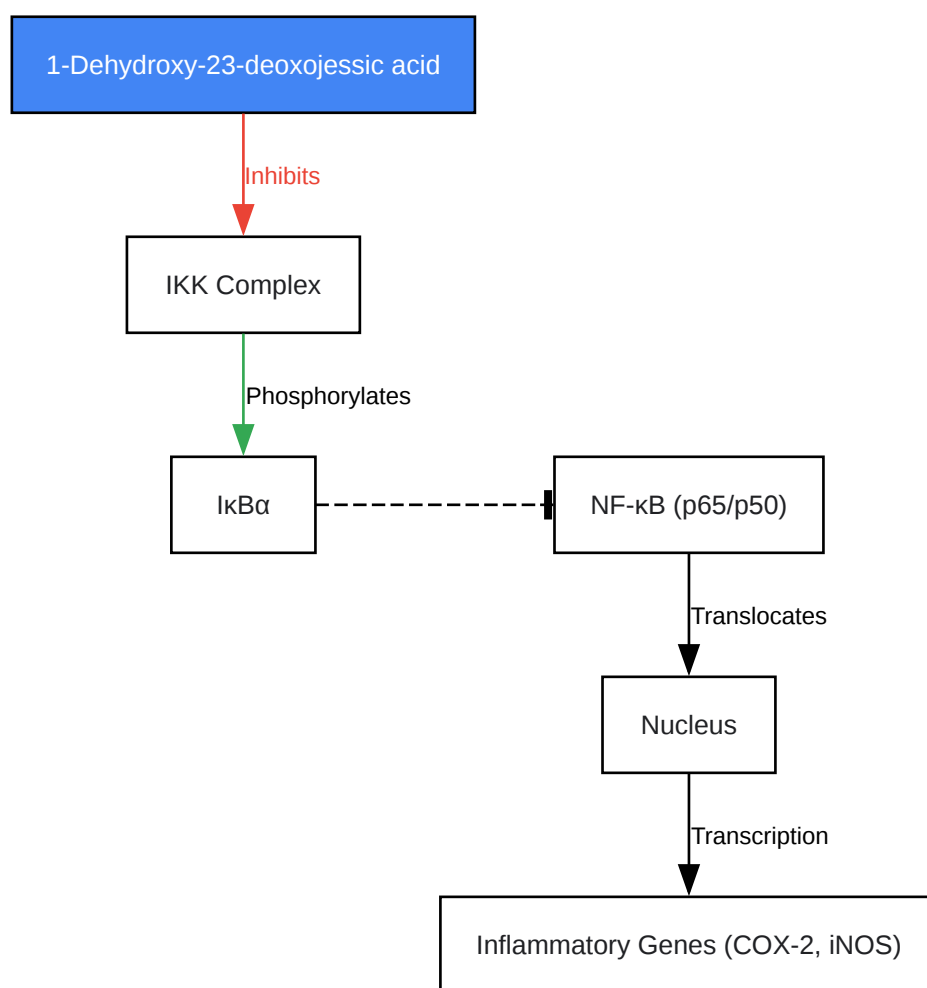


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A generalized workflow for natural product structure elucidation.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any studies on the biological activity or mechanism of action of **1-Dehydroxy-23-deoxojessic acid**. Should such data become available, this section would detail the experimental findings. For instance, if the compound were found to have anti-inflammatory properties, a signaling pathway diagram could be constructed as follows (illustrative example).



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Hypothetical anti-inflammatory signaling pathway.

Conclusion

The complete structural elucidation of "**1-Dehydroxy-23-deoxojessic acid**" requires its isolation from a natural source and a rigorous application of modern spectroscopic techniques.

This guide provides a standard framework for the types of data that need to be collected, the experimental protocols to be followed, and the logical workflow for piecing together the molecular structure. While specific data for this compound is not currently in the public domain, the methodologies outlined here represent the established best practices in the field of natural product chemistry and are essential for the advancement of drug discovery and development.

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